molecular formula C14H23N5O3S2 B14970481 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide

Cat. No.: B14970481
M. Wt: 373.5 g/mol
InChI Key: DKEFSJHDDRBHMI-UHFFFAOYSA-N
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Description

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide is a complex organic compound that features a thiadiazole ring, a tert-butylcarbamoyl group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized from pivaloyl chloride and thiosemicarbazide . The tert-butylcarbamoyl group is introduced through a reaction with tert-butyl isocyanate. The final step involves the coupling of the thiadiazole derivative with oxolan-2-ylmethyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the tert-butylcarbamoyl group can form hydrogen bonds with proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(Tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)-N-[(oxolan-2-YL)methyl]acetamide is unique due to the presence of both the tert-butylcarbamoyl and oxolan-2-ylmethyl groups, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H23N5O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H23N5O3S2/c1-14(2,3)17-11(21)16-12-18-19-13(24-12)23-8-10(20)15-7-9-5-4-6-22-9/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,21)

InChI Key

DKEFSJHDDRBHMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2

Origin of Product

United States

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